molecular formula C18H20N2O3S B2664045 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide CAS No. 1235009-63-8

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2664045
CAS No.: 1235009-63-8
M. Wt: 344.43
InChI Key: ZTHVZJNKCGKKRT-UHFFFAOYSA-N
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Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 4-hydroxypiperidine intermediate. This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

    Attachment of the Phenyl Group: The next step involves the alkylation of the piperidine intermediate with a phenyl group. This can be done using a phenyl halide in the presence of a base like potassium carbonate.

    Formation of the Thiophene Carboxamide: The final step involves the coupling of the phenylpiperidine intermediate with thiophene-3-carboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural features that are common in bioactive molecules.

    Materials Science: The thiophene ring makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study the interactions of piperidine-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The piperidine ring could mimic natural substrates or inhibitors, while the thiophene ring could enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxamide Derivatives: Compounds with similar thiophene and carboxamide structures.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide.

Uniqueness

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiophene-3-carboxamide is unique due to the combination of the thiophene ring, piperidine ring, and carboxamide group. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16-5-8-20(9-6-16)17(22)11-13-1-3-15(4-2-13)19-18(23)14-7-10-24-12-14/h1-4,7,10,12,16,21H,5-6,8-9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVZJNKCGKKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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